molecular formula C6H5ClN2O3 B1590554 2-Chloro-5-methyl-4-nitropyridine N-oxide CAS No. 60323-96-8

2-Chloro-5-methyl-4-nitropyridine N-oxide

Cat. No. B1590554
CAS RN: 60323-96-8
M. Wt: 188.57 g/mol
InChI Key: DXJQKWNJVPTPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5-methyl-4-nitropyridine N-oxide” is a chemical compound with the molecular formula C6H5ClN2O3 . It has a molecular weight of 188.57 .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-methyl-4-nitropyridine N-oxide” consists of a pyridine ring with a nitro group (NO2), a methyl group (CH3), and a chlorine atom (Cl) attached to it .


Physical And Chemical Properties Analysis

“2-Chloro-5-methyl-4-nitropyridine N-oxide” is a solid substance with a predicted density of 1.53±0.1 g/cm3 . It has a melting point of 154-155 °C and a predicted boiling point of 399.8±37.0 °C .

Scientific Research Applications

Molecular Structure Analysis

The molecular structures of various pyridine-N-oxides, including 4-nitropyridine-N-oxide, have been examined through electron diffraction, revealing specific structural parameters that are crucial in understanding their chemical behavior and reactivity (Chiang & Song, 1983).

Structural and Vibrational Studies

X-ray crystal structures of methyl-substituted 2-N-ethylamino-4-nitropyridine N-oxides were determined, highlighting how methyl substitutions impact unit-cell structure, molecular, and intermolecular arrangements, which are important for understanding the properties of these compounds (Lorenc, Hanuza, & Janczak, 2012).

Synthesis Applications

Research on palladium-catalyzed cross-coupling reactions and various synthetic routes involving nitropyridines demonstrates the synthetic utility of these compounds in organic chemistry (Niu, Li, Doyle, & Chen, 1998).

NMR Spectral Studies

NMR studies of methyl and alkylamino derivatives of 4-halopyridine N-oxides provide insights into the chemical shifts and molecular structure of these compounds, essential for their application in chemical analysis (Laihia, Puszko, Linnanto, & Kolehmainen, 2006).

Vibrational Properties and X-ray Crystal Structure

Studies on the vibrational properties and X-ray crystal structure of dimethyl-substituted nitropyridine N-oxides provide detailed information about their molecular conformation and interactions, critical for applications in material science (Ban-Oganowska, Hanuza, Ma̧czka, Waśkowska, Maas, Oganowski, & Talik, 2001).

Electronic, NBO, and NMR Analyses

Investigations on the molecular structures, vibrational wavenumbers, and electronic properties of various chloro-nitropyridines, including their reactivity and potential energy distribution, are pivotal for their application in electronic and spectroscopic fields (Velraj, Soundharam, & Sridevi, 2015).

Reissert-Kaufmann-type Reaction

Research on Reissert-Kaufmann-type reactions involving nitropyridine N-oxides opens up pathways for the synthesis of nitropyridinecarboxylic acids and exploration of nucleophilic substitution reactions, important for organic synthesis (Matsumura, Ariga, & Ohfuji, 1970).

Safety And Hazards

This compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name

2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJQKWNJVPTPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487987
Record name 2-Chloro-5-methyl-4-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methyl-4-nitropyridine N-oxide

CAS RN

60323-96-8
Record name 2-Chloro-5-methyl-4-nitropyridine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60323-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methyl-4-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methyl-4-nitropyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 165 mL of nitric acid and 209 mL of sulfuric acid was slowly added 56.4 g of 2-chloro-5-methylpyridine-1-oxide. The reaction mixture was stirred at 100° C. for two hours, cooled to room temperature, and added to ice. Sodium carbonate was added to adjust the pH to about pH 2 to pH 3. The resulting yellow solid was separated by filtration and washed with ice-water. The combined filtrates were extracted with hot chloroform. The extracts were combined, dried over sodium sulfate, and concentrated to give 59.1 g of 2-chloro-5-methyl-4-nitropyridine-1-oxide (80%). Mass Spec. M+H=189.
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
209 mL
Type
solvent
Reaction Step One
Quantity
56.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-methyl-4-nitropyridine N-oxide
Reactant of Route 2
2-Chloro-5-methyl-4-nitropyridine N-oxide
Reactant of Route 3
2-Chloro-5-methyl-4-nitropyridine N-oxide
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-methyl-4-nitropyridine N-oxide
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-methyl-4-nitropyridine N-oxide
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-methyl-4-nitropyridine N-oxide

Citations

For This Compound
3
Citations
VV Prezhdo, EV Vaschenko, OV Prezhdo… - Journal of molecular …, 1998 - Elsevier
… (○) for conformation A and B (see Table 1) magnitudes of molar Kerr constants (mK×10 12 ) and dipole moments squared (μ 2 , D 2 ) for: I, 2-chloro-5-methyl-4-nitropyridine-N-oxide; II, …
Number of citations: 19 www.sciencedirect.com
A Puszko - Journal of crystallographic and spectroscopic research, 1993 - Springer
UV spectra of 2-chloropicolines, their N-oxides and 2-chloro-4-nitropicoline N-oxides are presented and the influence of substituents on the λ raax and Σ max of spectral bands are …
Number of citations: 21 link.springer.com
A Puszko - Magnetic resonance in chemistry, 1992 - Wiley Online Library
The 13 C NMR spectra of 2‐halopicolines, 2‐halopicoline N‐oxides and 2‐halo‐4‐nitropicoline N‐oxides were recorded and their chemical shifts assigned. The influence of the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.